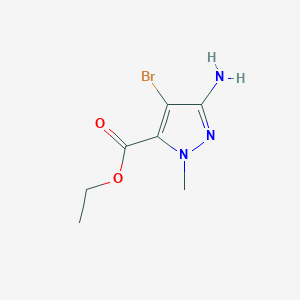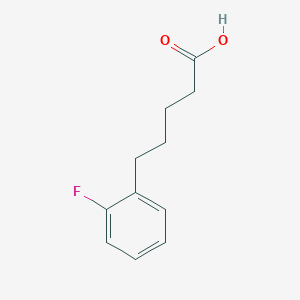
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination and subsequent amination . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitro derivatives, and more complex heterocyclic compounds.
Applications De Recherche Scientifique
Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and amino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity . The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate: Lacks the bromine substituent, which may reduce its reactivity.
Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Lacks the amino group, affecting its potential biological activity.
Methyl 3-amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of ethyl, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both bromine and amino groups, which provide a balance of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H10BrN3O2 |
|---|---|
Poids moléculaire |
248.08 g/mol |
Nom IUPAC |
ethyl 5-amino-4-bromo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10) |
Clé InChI |
SWRLXJPBXLTDEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=NN1C)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13675593.png)




![2-[4-(4-Nitrophenoxy)phenyl]quinoxaline](/img/structure/B13675619.png)


![Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675649.png)





